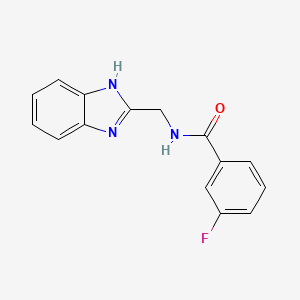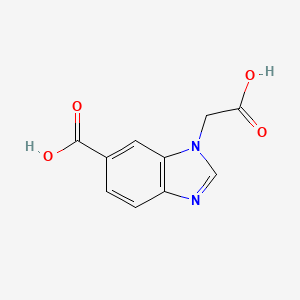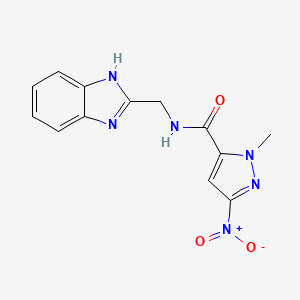![molecular formula C15H13N3OS B11485485 3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11485485.png)
3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot. The obtained derivatives are then oxidized using copper (II) chloride, which removes two hydrogen atoms and induces cyclization to form the desired thiadiazole-pyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole-pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Copper (II) chloride is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different thiadiazole derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Indole derivatives: Indole compounds have a similar aromatic ring system and are known for their diverse biological activities.
Uniqueness
3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is unique due to its specific fusion of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-methyl-N-(8-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-5-3-7-12(9-10)14(19)17-15-16-13-11(2)6-4-8-18(13)20-15/h3-9H,1-2H3 |
InChI Key |
ZARIBDUKQGYOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N=C3C(=CC=CN3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide](/img/structure/B11485403.png)
![diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11485415.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B11485422.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11485429.png)



![5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11485457.png)
![N-[2-chloro-5-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11485473.png)
![1-(3,4-dimethylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11485477.png)

![1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11485489.png)
![3-(2-chlorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one](/img/structure/B11485499.png)
![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(4-methylpyridin-2-yl)amino]alaninate](/img/structure/B11485507.png)
